N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide

Description

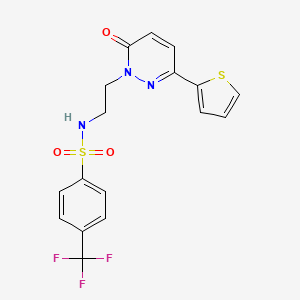

N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative featuring a pyridazinone core substituted with a thiophene ring and a trifluoromethylbenzenesulfonamide side chain. Its molecular formula is C₁₇H₁₄F₃N₃O₃S₂, with a molecular weight of 413.4 g/mol .

Key structural attributes:

- Pyridazinone core: A six-membered ring with two adjacent nitrogen atoms and a ketone group, known for pharmacological relevance in anti-inflammatory and anticancer agents .

- Thiophene substituent: Enhances lipophilicity and π-π stacking interactions compared to furan or phenyl analogs .

- Trifluoromethylbenzenesulfonamide: The electron-withdrawing CF₃ group increases metabolic stability and binding affinity to hydrophobic pockets in biological targets .

Properties

IUPAC Name |

N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]-4-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F3N3O3S2/c18-17(19,20)12-3-5-13(6-4-12)28(25,26)21-9-10-23-16(24)8-7-14(22-23)15-2-1-11-27-15/h1-8,11,21H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWPPAHLTFLAXSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F3N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described by the following molecular formula:

| Property | Details |

|---|---|

| Molecular Formula | C18H19F3N3O4S |

| Molecular Weight | 404.43 g/mol |

| InChI Key | InChI=1S/C18H19F3N3O4S/c1-2-25-14-5... |

| SMILES | CC(C)CCNC(CN1C(C=CC(c2cccs2)=N1)=O)=O |

This compound features a trifluoromethyl group, which is known for enhancing lipophilicity and potentially influencing biological activity.

Antimicrobial Properties

Research has shown that compounds with similar structures exhibit antimicrobial activity. For instance, derivatives of pyridazine have been noted for their antibacterial effects against various pathogens. The compound's structure suggests potential interactions with bacterial cell walls or metabolic pathways, which could inhibit growth or biofilm formation.

Case Study: Antibacterial Activity

In a study assessing the antibacterial properties of related compounds, derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 0.25 to 0.50 µg/mL against Staphylococcus aureus and Pseudomonas aeruginosa, indicating strong antibacterial potential . The incorporation of electron-withdrawing groups like trifluoromethyl has been linked to enhanced potency in similar compounds.

Anticancer Activity

Compounds featuring pyridazine rings have also been evaluated for anticancer properties. In vitro studies have demonstrated cytotoxic effects on various cancer cell lines, suggesting that this compound could exhibit similar activity.

Case Study: Cytotoxicity Evaluation

A related study found that pyridazine derivatives induced apoptosis in cancer cells through the activation of caspase pathways, with IC50 values indicating significant cytotoxicity . The presence of the thiophene moiety may enhance interactions with cellular targets involved in cancer proliferation.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes such as acetylcholinesterase (AChE), which could be a target for therapeutic intervention in neurodegenerative diseases .

- Biofilm Disruption : The compound's ability to disrupt biofilm formation could be crucial in treating chronic infections where biofilms protect bacteria from antibiotics.

- Cell Cycle Arrest : Studies suggest that certain pyridazine derivatives can induce cell cycle arrest in cancer cells, leading to reduced proliferation rates.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyridazinone-Based Sulfonamides

Key Observations:

- Thiophene vs.

- CF₃ vs. F Substituents : The trifluoromethyl group enhances metabolic stability and electron-withdrawing effects, which may improve binding to hydrophobic enzyme pockets .

- Pyridine vs. Thiophene : Pyridine introduces basicity, which could affect solubility and ionization state under physiological conditions .

Pharmacological and Physicochemical Properties

Table 2: Comparative Pharmacological Data (Cytotoxicity and Anti-Proliferative Activity)

Key Findings:

- Piperazine-Modified Analogues: Compounds with piperazine side chains (e.g., 15 and 16) show moderate cytotoxicity against AGS gastric cancer cells, suggesting that the pyridazinone core is critical for activity .

- Role of Substituents: Nitro (electron-withdrawing) and dimethylamino (electron-donating) groups on the benzylidene moiety modulate activity, with nitro derivatives (15) showing higher potency .

- Predicted LogP : The target compound’s higher LogP (~3.5) compared to analogues (Table 2) suggests improved membrane permeability, aligning with its trifluoromethyl group’s lipophilicity .

Q & A

Q. What are the established synthetic routes for this compound, and what critical reaction conditions must be controlled?

The synthesis typically involves coupling a pyridazinone core with a thiophene moiety, followed by sulfonylation. For example, pyridazinone derivatives are often synthesized via cyclocondensation of hydrazines with diketones or via Pd-catalyzed cross-coupling for thiophene attachment . Key steps include maintaining anhydrous conditions for sulfonylation and optimizing reaction time/temperature to prevent decomposition of the trifluoromethyl group. Characterization via -NMR and IR (e.g., C=O stretches at ~1700 cm) is critical for verifying intermediate purity .

Q. Which analytical techniques are most reliable for characterizing this compound?

A combination of -NMR, -NMR, and high-resolution mass spectrometry (HRMS) is essential for structural confirmation. For example, -NMR can resolve the pyridazinone ring protons (δ 6.5–8.0 ppm) and ethyl linker protons (δ 3.5–4.5 ppm), while IR confirms sulfonamide S=O stretches (~1350 cm) . HPLC with UV detection (λ ~250–300 nm) ensures purity >95% .

Q. How do the compound’s physicochemical properties influence its solubility and bioavailability?

The trifluoromethyl group increases lipophilicity (logP ~3.5–4.0), enhancing membrane permeability but reducing aqueous solubility. Predictive tools like ACD/Labs Percepta estimate pKa values (e.g., pyridazinone NH ~7.2) to guide buffer selection for in vitro assays . Solubility can be improved via co-solvents (e.g., DMSO) or formulation as sodium salts .

Q. What preliminary biological assays are recommended for evaluating its therapeutic potential?

Start with cytotoxicity screening (e.g., MTT assay on cancer cell lines like AGS) at concentrations ≤100 µM. Dose-response curves (IC) and selectivity indices (normal vs. cancer cells) help prioritize compounds for mechanistic studies .

Advanced Research Questions

Q. How can synthetic workflows be optimized using Design of Experiments (DoE)?

Apply DoE to variables like temperature, catalyst loading, and solvent ratios. For example, a central composite design can optimize yield in Pd-mediated cross-couplings, reducing side-product formation. Flow chemistry systems (e.g., Omura-Sharma-Swern oxidation) enable precise control of exothermic reactions and scalability .

Q. What mechanistic insights can be gained from kinetic studies of its metabolic stability?

Use liver microsomes or recombinant CYP450 enzymes to identify metabolic hotspots. LC-MS/MS tracks metabolites (e.g., hydroxylation at the thiophene ring or sulfonamide cleavage). Kinetic parameters (, ) inform structure-metabolism relationships .

Q. How can computational modeling predict target binding and ADMET properties?

Molecular docking (AutoDock Vina) into proteins like carbonic anhydrase IX (due to sulfonamide affinity) identifies key interactions (e.g., H-bonding with pyridazinone carbonyl). ADMET predictors (e.g., SwissADME) estimate permeability (Caco-2), plasma protein binding, and hERG liability .

Q. What strategies are effective for designing analogs with improved potency?

Modify the thiophene substituent (e.g., 4-chlorophenyl vs. 4-fluorophenyl) or vary the sulfonamide’s para-substituent. Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., CF) enhance target affinity by 10–100× compared to methyl .

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

Discrepancies often arise from poor pharmacokinetics (e.g., rapid clearance). Validate in vivo stability via plasma half-life () studies and adjust dosing regimens. Parallel artificial membrane permeability assay (PAMPA) data can reconcile absorption differences .

Q. What statistical methods are robust for analyzing high-throughput screening data?

Use hierarchical clustering to group compounds by activity profiles and partial least squares regression (PLSR) to correlate structural features with bioactivity. Outlier analysis (Grubbs’ test) identifies false positives from screening artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.